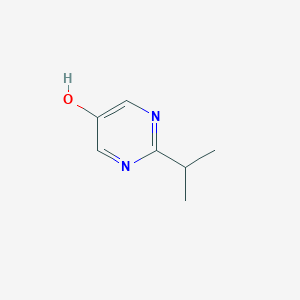

2-Isopropylpyrimidin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)7-8-3-6(10)4-9-7/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEXBOISODMPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534125 | |

| Record name | 2-(Propan-2-yl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66739-84-2 | |

| Record name | 2-(Propan-2-yl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropylpyrimidin 5 Ol and Analogous Pyrimidinols

Cyclization Strategies for Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine ring is the cornerstone of synthesizing 2-isopropylpyrimidin-5-ol and related pyrimidinols. Various synthetic strategies have been devised, primarily focusing on the cyclization of open-chain precursors. These methods can be broadly categorized based on the nature of the bond-forming reactions and the type of starting materials employed.

Multi-Component Reactions (MCRs) for Pyrimidine Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govbeilstein-journals.org These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. beilstein-journals.org In the context of pyrimidine synthesis, MCRs provide a convergent and straightforward approach to construct the heterocyclic core with various substitution patterns.

A classical and widely utilized approach for pyrimidine synthesis involves the condensation of a β-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849). This method, often a variation of the Biginelli reaction, allows for the construction of dihydropyrimidine (B8664642) derivatives, which can be subsequently oxidized to the corresponding pyrimidines. The reaction typically proceeds through the initial formation of an acyl-imine intermediate from the aldehyde and ammonia (or urea (B33335)/thiourea), which then undergoes a Michael addition with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration.

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type |

| β-Diketone | Aromatic Aldehyde | Ammonium (B1175870) Acetate | Triflic acid | Substituted Pyrimidine |

| β-Ketoester | Aldehyde | Urea/Thiourea (B124793) | Acid/Base | Dihydropyrimidinone/thione |

| Malononitrile (B47326) | Aldehyde | Ammonium source | Base | Aminopyrimidine |

This table illustrates common combinations of reactants in MCRs for pyrimidine synthesis.

The condensation of β-keto esters with amidines, known as the Pinner synthesis, is a direct and effective method for preparing substituted pyrimidinols. mdpi.com This reaction can be promoted by either acid or base catalysis. The mechanism involves the initial nucleophilic attack of the amidine on the keto-carbonyl group of the β-keto ester, followed by an intramolecular cyclization and elimination of water and alcohol to afford the pyrimidinol ring. Ultrasound irradiation has been shown to significantly promote this cyclocondensation, leading to excellent yields of highly substituted 4-pyrimidinols. organic-chemistry.org A subsequent tosylation and Suzuki-Miyaura cross-coupling can be employed to further functionalize the resulting pyrimidinols into 4-arylpyrimidines. organic-chemistry.org

| β-Keto Ester | Amidine | Conditions | Product | Yield | Reference |

| Ethyl acetoacetate | Benzamidine | Ultrasound | 4-Methyl-2-phenylpyrimidin-6(1H)-one | Good to Excellent | organic-chemistry.org |

| Ethyl benzoylacetate | Acetamidine | Reflux | 2-Methyl-4-phenylpyrimidin-6(1H)-one | Not specified | mdpi.com |

This table provides examples of the Pinner synthesis for pyrimidinol derivatives.

A copper-catalyzed cyclization of ketones with nitriles provides a facile and economical route to diversely functionalized pyrimidines. mdpi.com This reaction proceeds under basic conditions and demonstrates broad substrate scope, tolerating a variety of functional groups. The nitrile acts as an electrophile, and the reaction involves the formation of consecutive C-C and C-N bonds. This method is particularly valuable for synthesizing pyrimidines with a wide range of substituents at different positions of the ring.

| Ketone | Nitrile | Catalyst | Base | Product |

| Acetophenone | Benzonitrile | Cu(I) salt | Strong base | 2,4-Diphenyl-6-methylpyrimidine |

| Cyclohexanone | Acetonitrile | Cu(I) salt | Strong base | 2-Methyl-5,6,7,8-tetrahydroquinazoline |

This table showcases the versatility of the copper-catalyzed cyclization of ketones and nitriles.

A one-pot, three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by zinc chloride, allows for the synthesis of various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.orgorganic-chemistry.org This method is efficient and can also be applied to the synthesis of mono- and disubstituted pyrimidines by using methyl ketone derivatives in place of enamines. organic-chemistry.org The reaction likely proceeds through the formation of an amidine intermediate from triethyl orthoformate and ammonium acetate, which then reacts with the enamine.

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

| Enamine | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidine | organic-chemistry.org |

| Methyl Ketone | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | Monosubstituted Pyrimidine | organic-chemistry.org |

| Ketone | N,N-dimethylformamide dimethyl acetal | NH₄OAc | NH₄I | Substituted Pyrimidine | organic-chemistry.org |

This table summarizes three-component reactions for the synthesis of substituted pyrimidines.

A sustainable and regioselective multicomponent synthesis of pyrimidines has been developed utilizing amidines and up to three different alcohols. organic-chemistry.orgacs.orgnih.gov This iridium-catalyzed reaction proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating hydrogen and water. organic-chemistry.orgacs.orgnih.gov This method is highly efficient, with reported yields of up to 93%, and allows for the synthesis of a wide array of highly and unsymmetrically substituted pyrimidines. organic-chemistry.orgnih.gov The use of alcohols, which can be derived from biomass, makes this a particularly green synthetic route. acs.orgfigshare.com This protocol has been successfully applied to the synthesis of 38 different pyrimidines. organic-chemistry.orgnih.gov

| Amidine | Alcohol 1 | Alcohol 2 | Alcohol 3 | Catalyst | Product | Yield | Reference |

| Benzamidine | Ethanol | Propanol | Benzyl alcohol | PN₅P-Ir-pincer complex | Unsymmetrically substituted pyrimidine | up to 93% | organic-chemistry.orgnih.gov |

| Acetamidine | Methanol | Butanol | - | PN₅P-Ir-pincer complex | Disubstituted pyrimidine | High | acs.orgacs.org |

This table illustrates the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols.

Oxidative Annulation Approaches

Oxidative annulation serves as a significant strategy for the synthesis of pyrimidine cores. One such approach involves the activation of acetophenone-formamide conjugates to produce 4-arylpyrimidines. This method highlights the versatility of oxidative strategies in forming the pyrimidine ring system. organic-chemistry.org Another notable method is the copper-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones. This process proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to yield structurally important pyrimidines. organic-chemistry.org

Cascade Reactions for Highly Substituted Pyrimidine Derivatives

Cascade reactions offer an efficient route to highly substituted pyrimidines from simple starting materials. A metal-free cascade annulation of isopropene derivatives has been developed for the selective synthesis of diverse substituted pyrimidines. nih.govacs.org This protocol utilizes isopropene derivatives as C3 synthons and ammonium iodide as the nitrogen source. nih.govacs.org

Another example is the aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction of trifluorinated 2-bromoenones with amidines, which provides trifluoromethylated pyrimidines under mild conditions with high selectivity. organic-chemistry.org Furthermore, palladium-catalyzed cascade reactions involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition have been employed to synthesize pyrido[2,3-d]pyrimidines from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils. rsc.org

Targeted Introduction of Substituents for this compound Synthesis

Methods for Introducing Isopropyl and Hydroxyl Groups

The introduction of specific functional groups, such as isopropyl and hydroxyl moieties, is crucial for the synthesis of this compound. While direct methods for the simultaneous introduction of both groups are not extensively detailed in the provided context, general strategies for incorporating hydroxyl groups onto heterocyclic rings are relevant. One common method involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrimidine ring with a hydroxide (B78521) source.

Another approach is the conversion of an amino group to a hydroxyl group via diazotization followed by hydrolysis. The introduction of an isopropyl group can be achieved through various methods, including the use of an amidine bearing the isopropyl substituent in the initial cyclization step.

For the hydroxyl group, its protection is often a necessary step in multi-step syntheses. Silyl (B83357) ethers are common protecting groups, and methods using strontium metal and silyl chlorides offer a practical approach for this protection. rsc.org The conversion of a hydroxyl group to a better leaving group, such as a tosylate or a halogen, can facilitate subsequent nucleophilic substitution reactions. nih.gov

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.orgsci-hub.se This approach is significant as it provides a direct route to pyrimidines lacking substitution at the 4-position. organic-chemistry.orgsci-hub.se The precursor, sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared by the condensation of methyl formate (B1220265) with methyl 3,3-dimethoxypropionate in the presence of sodium hydride. organic-chemistry.orgsci-hub.se This method has been shown to be effective for a range of amidinium salts, affording the corresponding pyrimidine derivatives in moderate to excellent yields. sci-hub.se

Table 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

| Entry | R Group of Amidinium Salt | Product | Yield (%) |

| 1 | H | 2-Unsubstituted pyrimidine-5-carboxylic ester | 75 |

| 2 | CH₃ | 2-Methylpyrimidine-5-carboxylic ester | 85 |

| 3 | C₂H₅ | 2-Ethylpyrimidine-5-carboxylic ester | 82 |

| 4 | C₆H₅ | 2-Phenylpyrimidine-5-carboxylic ester | 90 |

| 5 | SCH₃ | 2-Methylthiopyrimidine-5-carboxylic ester | 88 |

The 2-alkylthio group, as seen in the 2-methylthio derivative, is particularly useful as it can be readily displaced by various nucleophiles, allowing for further diversification of the 2-substituent. sci-hub.se

Preparation of 5-Sulfone-2-Methyl-Pyrimidinols

While the direct synthesis of 5-sulfone-2-methyl-pyrimidinols is not explicitly described, the synthesis of related sulfone-containing compounds provides insight into potential synthetic routes. Vinyl sulfones are versatile intermediates in organic synthesis and can be prepared through several methods, including addition-elimination reactions and the manipulation of acetylenic sulfones. scripps.edu

The introduction of a sulfone group at the 5-position of a pyrimidine ring could potentially be achieved by the reaction of a suitable pyrimidine precursor with a sulfonylating agent. For instance, a pyrimidine with a good leaving group at the 5-position could undergo nucleophilic substitution with a sulfinate salt. Alternatively, a 5-lithiated pyrimidine could react with sulfur dioxide followed by an oxidative workup.

Derivatization from Halogenated Pyrimidines

Halogenated pyrimidines are valuable precursors for the synthesis of substituted pyrimidinols. The halogen atom can serve as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. For example, a 5-halopyrimidine could be reacted with a hydroxide source to introduce the hydroxyl group at the 5-position.

A one-pot methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been developed through a three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides, followed by oxidative halogenation. nih.gov Although this applies to a fused pyrimidine system, the principles of cyclization followed by halogenation are relevant. The resulting halogenated pyrimidines can then undergo further transformations, such as cross-coupling reactions, to introduce additional substituents. nih.gov

Catalytic and Green Chemistry Approaches in Pyrimidinol Synthesis

Catalytic and green chemistry principles have driven the development of novel and efficient routes to pyrimidinol synthesis. These methods often involve metal-catalyzed cross-coupling and cyclization reactions, multicomponent reactions, and the use of alternative energy sources like microwave irradiation to promote reactions. Such approaches not only offer improved yields and selectivity but also align with the growing demand for sustainable chemical manufacturing.

ZnCl₂-Catalyzed Reactions

Zinc chloride (ZnCl₂) has emerged as an effective Lewis acid catalyst for the synthesis of pyrimidine derivatives through multicomponent reactions. A notable example is the three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate, which yields 4,5-disubstituted pyrimidines in a single step acs.orgnih.govorganic-chemistry.org. This method can also be adapted to use methyl ketone derivatives in place of enamines, broadening its applicability for producing mono- and disubstituted pyrimidines nih.govorganic-chemistry.org. The use of ZnCl₂ offers a milder alternative to traditional methods that often require harsh conditions, such as high temperatures and the use of strong acids or bases acs.org.

This one-pot synthesis is advantageous as it avoids the isolation of intermediates, thereby saving time and resources. The reaction proceeds efficiently under relatively mild conditions, making it a practical approach for the construction of the pyrimidine skeleton acs.org.

Table 1: ZnCl₂-Catalyzed Three-Component Synthesis of Pyrimidine Derivatives Data synthesized from multiple sources.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) | Reference |

| Functionalized Enamine | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidine | Good | acs.orgnih.gov |

| Methyl Ketone | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | Mono- and Disubstituted Pyrimidine | Good | nih.govorganic-chemistry.org |

K₂S₂O₈-Facilitated Oxidative Annulation

Potassium persulfate (K₂S₂O₈) is a powerful oxidizing agent that facilitates the synthesis of 4-arylpyrimidines through an oxidative annulation strategy. This approach utilizes readily available precursors, such as acetophenone-formamide conjugates, and avoids the need for expensive transition metal catalysts nih.govorganic-chemistry.org. The reaction is believed to proceed through a cascade of events involving the generation of a sulfenium ion, followed by C-N and C-C bond formations and subsequent cyclization nih.gov.

This methodology is part of a broader trend in organic synthesis that leverages the oxidative properties of reagents like K₂S₂O₈ to construct complex heterocyclic frameworks from simple starting materials rsc.org. The activation of acetophenone-formamide conjugates under these conditions provides an efficient route to the pyrimidine core nih.govorganic-chemistry.org.

Table 2: K₂S₂O₈-Facilitated Synthesis of 4-Arylpyrimidines Data synthesized from multiple sources.

| Reactants | Oxidant | Key Features | Product | Reference |

| Acetophenone-Formamide Conjugates | K₂S₂O₈ | Metal-free, oxidative annulation | 4-Arylpyrimidines | nih.govorganic-chemistry.org |

Copper-Catalyzed Cyclization Reactions

Copper catalysts are widely employed in the synthesis of pyrimidines due to their low cost and versatile reactivity. One effective strategy involves the copper-catalyzed [3+3] cycloaddition of propargyl alcohols and amidines. This method allows for the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines. The reaction is thought to be initiated by the Cu(II)-activation of the propargyl alcohol.

The versatility of copper catalysis extends to other cyclization strategies for constructing the pyrimidine ring, highlighting its importance in modern heterocyclic chemistry.

Table 3: Copper-Catalyzed Synthesis of Substituted Pyrimidines Data synthesized from a representative study.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Propargyl Alcohols | Amidines | Cu(II) Triflate | 2,4-Disubstituted or 2,4,6-Trisubstituted Pyrimidines |

Iridium-Catalyzed Multi-Component Synthesis

A highly efficient and regioselective multicomponent synthesis of pyrimidines has been developed using a PN5P-Ir-pincer complex as a catalyst. This sustainable method utilizes amidines and up to three different alcohols as building blocks nih.govfigshare.comorganic-chemistry.org. The reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the formation of C-C and C-N bonds and subsequent aromatization to the pyrimidine ring nih.govorganic-chemistry.orgthieme-connect.com. A key advantage of this protocol is the liberation of only hydrogen and water as byproducts, aligning with the principles of green chemistry nih.govfigshare.com.

This approach allows for the synthesis of a diverse library of highly and unsymmetrically substituted pyrimidines with yields of up to 93% nih.govfigshare.com. The use of alcohols, which can be derived from biomass, further enhances the sustainability of this method nih.govfigshare.com.

Table 4: Iridium-Catalyzed Multicomponent Pyrimidine Synthesis Data synthesized from multiple sources.

| Reactant 1 | Reactant 2 | Catalyst | Key Features | Yield (%) | Reference |

| Amidines | Alcohols (up to 3 different) | PN5P-Ir-pincer complex | Regioselective, Sustainable, Forms H₂ and H₂O as byproducts | Up to 93 | nih.govfigshare.comorganic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer side products semanticscholar.orgmdpi.com. In the context of pyrimidine synthesis, microwave irradiation has been successfully applied to various reaction types, including multicomponent reactions and cyclocondensations nih.govnanobioletters.com.

For instance, the synthesis of aminopyrimidine derivatives can be achieved through a microwave-assisted condensation of chalcones with guanidine (B92328) nanobioletters.com. Similarly, pyrimido[4,5-b]quinolines have been synthesized via microwave-assisted intramolecular cyclization nih.gov. These methods highlight the potential of microwave technology to accelerate the discovery and development of new pyrimidine-based compounds.

Table 5: Examples of Microwave-Assisted Pyrimidine Synthesis Data synthesized from multiple sources.

| Reaction Type | Reactants | Conditions | Product | Key Advantages | Reference |

| Condensation | Chalcones, Guanidine | Microwave Irradiation | Aminopyrimidine derivatives | Rapid, Efficient | semanticscholar.orgnanobioletters.com |

| Intramolecular Cyclization | N⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes | Microwave Irradiation | Pyrimido[4,5-b]quinolines | Reduced reaction time | nih.gov |

| Cyclocondensation | Chalcone, Heterocyclic amines | Microwave Irradiation | Azolopyrimidines | Increased yields, Shorter reaction times | mdpi.com |

Metal-Free Synthetic Conditions

The development of metal-free synthetic routes is a significant goal in green chemistry, as it eliminates the potential for toxic metal contamination in the final products and reduces environmental impact. A notable metal-free approach to pyrimidine synthesis involves a tandem [3+3] annulation and visible-light-enabled photo-oxidation researchgate.netrsc.orgrsc.org.

In this method, readily available amidines and α,β-unsaturated ketones undergo a [3+3] annulation to form a dihydropyrimidine intermediate. This intermediate is then oxidized to the corresponding pyrimidine using visible light and a photosensitizer, with air serving as the terminal oxidant rsc.org. This process avoids the use of transition-metal catalysts and harsh oxidants, offering a mild and environmentally friendly alternative for the synthesis of multi-substituted pyrimidines researchgate.netrsc.org. Another metal-free approach involves the Tf₂O mediated [2+2+2] cycloaddition between alkynes and nitriles nih.gov.

Table 6: Metal-Free Synthesis of Pyrimidines Data synthesized from multiple sources.

| Reaction Type | Reactants | Key Features | Product | Reference |

| Tandem [3+3] Annulation and Photo-oxidation | Amidines, α,β-Unsaturated Ketones | Metal-free, Visible-light mediated, Uses air as oxidant | Multi-substituted Pyrimidines | researchgate.netrsc.orgrsc.org |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Metal-free, Tf₂O mediated | Polysubstituted Pyrimidines | nih.gov |

Stereoselective Synthesis of Pyrimidinol Derivatives

The stereoselective synthesis of pyrimidinol derivatives, particularly those containing chiral centers, is a sophisticated area of organic chemistry. While specific methodologies for the direct asymmetric synthesis of this compound are not extensively documented, the principles of stereoselective synthesis can be applied to create chiral pyrimidinol analogues. These methods often involve the use of chiral catalysts, auxiliaries, or enzymes to control the three-dimensional arrangement of atoms in the target molecule.

Research into the stereoselective synthesis of pyrimidine derivatives has led to the development of several powerful strategies for introducing chirality. These methodologies can be conceptually extended to the synthesis of complex pyrimidinol derivatives.

One notable approach is the rhodium-catalyzed asymmetric allylation of pyrimidines. This method allows for the direct formation of branched N-allylpyrimidine analogues from racemic allylic carbonates with high levels of regio- and enantioselectivity. acs.org A catalyst system composed of [Rh(COD)Cl]2 and a chiral diphosphine ligand facilitates the reaction under neutral conditions, yielding a variety of chiral pyrimidine acyclic nucleosides in good yields and with excellent enantiomeric excess (ee). acs.org The resulting chiral N-allylation pyrimidine analogues can be further modified, for instance, through Sharpless asymmetric dihydroxylation to introduce additional stereocenters. acs.org

Another strategy involves biocatalysis, utilizing enzymes to achieve high stereoselectivity. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for example, can catalyze the aldol (B89426) addition of DHAP to various aldehydes, generating compounds with two new stereocenters. nih.gov This enzymatic approach is particularly useful for the synthesis of chiral acyclic nucleosides, where the chirality of the aliphatic chain is crucial for biological activity. nih.gov

Furthermore, enantioselective cyclopropanation has been reported for the synthesis of pyrimidine-substituted diester D-A cyclopropanes. rsc.org In this method, N1-vinylpyrimidines react with phenyliodonium (B1259483) ylides in the presence of a chiral catalyst to deliver chiral cyclopropanes in high yields and with exceptional enantioselectivity. rsc.org These cyclopropane (B1198618) derivatives can serve as precursors for more complex chiral pyrimidine nucleoside analogues. rsc.org

Enantioselective cycloaddition reactions also represent a viable route to chiral pyrimidine derivatives. For instance, a rhodium-catalyzed [4+2] cycloaddition of α,β-unsaturated imines and isocyanates has been shown to produce pyrimidinones (B12756618) with high enantioselectivity. mdpi.com

While these methods highlight the progress in the asymmetric synthesis of pyrimidine derivatives, they typically introduce chirality on a substituent of the pyrimidine ring rather than on the core itself, unless the ring is hydrogenated. The application of these or similar methodologies to create chiral derivatives of this compound would likely involve modification of the isopropyl group or the pyrimidine ring to introduce a chiral center.

The table below summarizes the results of a rhodium-catalyzed asymmetric allylation of a pyrimidine, illustrating the high yields and enantioselectivities that can be achieved.

| Entry | Allylic Carbonate | Product | Yield (%) | B/L Ratio | ee (%) |

| 1 | Phenyl | 3aa | 92 | >40:1 | 96 |

| 2 | 4-MeC6H4 | 3ba | 95 | >40:1 | 97 |

| 3 | 4-MeOC6H4 | 3ca | 94 | >40:1 | 97 |

| 4 | 4-FC6H4 | 3da | 91 | >40:1 | 96 |

| 5 | 4-ClC6H4 | 3ea | 90 | >40:1 | 96 |

| 6 | 4-BrC6H4 | 3fa | 91 | >40:1 | 97 |

| 7 | 2-Naphthyl | 3ga | 92 | >40:1 | 99 |

| 8 | 2-Thienyl | 3ha | 85 | 15:1 | 94 |

This table is based on data from the rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates. acs.org

Chemical Reactivity and Advanced Derivatization of 2 Isopropylpyrimidin 5 Ol Scaffold

Reactions at the Pyrimidine (B1678525) Ring Core

The pyrimidine ring is characterized as a π-deficient system. This inherent electron deficiency makes the carbon atoms at positions 2, 4, and 6 particularly susceptible to nucleophilic attack. Conversely, the C-5 position is less electron-deficient and can undergo electrophilic substitution, especially when activated by an electron-donating group like the C-5 hydroxyl. scialert.net

Substitution reactions on the pyrimidine nucleus can proceed through different mechanisms depending on the position and the nature of the reagents.

Nucleophilic Aromatic Substitution (SNAr): The electron-poor character of the pyrimidine ring facilitates nucleophilic aromatic substitution, primarily at the C-2, C-4, and C-6 positions. This reactivity is enhanced by the presence of a good leaving group at these positions. For instance, studies on related 2-sulfonylpyrimidines have shown they react rapidly with nucleophiles like cysteine to form stable S-heteroarylated adducts, demonstrating the viability of displacing a leaving group at the C-2 position. nih.gov

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the presence of the activating hydroxyl group at the C-5 position makes this site more amenable to attack by electrophiles. Halogenation is a prime example of this type of reaction. Pyrimidine-based nucleosides, for instance, can be efficiently halogenated at the C-5 position using N-halosuccinimides (NBS, NCS) as the halogenating agents. elsevierpure.comresearchgate.net

A summary of representative substitution reactions on the pyrimidine core is presented in Table 1.

| Reaction Type | Position | Reagent Example | Product Type |

| Nucleophilic Substitution | C-2, C-4, C-6 | Thiols, Amines | 2/4/6-substituted pyrimidines |

| Electrophilic Substitution | C-5 | N-Bromosuccinimide (NBS) | 5-Bromopyrimidine derivative |

The distinct electronic environment at each carbon atom of the pyrimidine ring allows for regioselective functionalization.

C-2 Position: The C-2 position is highly activated towards nucleophilic attack. Beyond the displacement of leaving groups, modern synthetic methods have enabled direct C-H functionalization. For example, synthetic platforms for the site-selective C-H amination of pyrimidines have been developed, affording pyrimidinyl iminium salt intermediates that can be converted into various amine products. nih.gov

C-4 and C-6 Positions: Similar to the C-2 position, the C-4 and C-6 carbons are electron-deficient and serve as primary sites for nucleophilic attack. If a leaving group is present, it can be readily displaced by a variety of nucleophiles.

C-5 Position: The C-5 position is unique in its reactivity. While less susceptible to nucleophiles, it is the preferred site for functionalization through other modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as arylation and olefination, have been successfully applied to the C-5 position of N-(alkyl)pyrimidin-2-amine cores. rsc.org This demonstrates a powerful strategy for introducing carbon-carbon bonds at this site. Furthermore, as mentioned, electrophilic halogenation is a key reaction for functionalizing this position. elsevierpure.comresearchgate.net

Reactions of the Hydroxyl Group (e.g., at C-5 position)

The hydroxyl group at the C-5 position of 2-isopropylpyrimidin-5-ol behaves like a phenolic hydroxyl group, exhibiting both acidic and nucleophilic properties. It exists in tautomeric equilibrium with its keto form, 2-isopropylpyrimidin-5(4H)-one. This duality allows for a range of transformations.

A significant reaction involving the hydroxyl group is etherification. A one-pot method has been developed for the etherification of pyrimidinones (B12756618) and other heterocyclic amides. nih.gov This process involves the in situ activation of the heterocycle with a reagent like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), followed by reaction with various alcohols or phenols to yield the corresponding ethers. nih.gov This method offers a direct route to 5-alkoxy-2-isopropylpyrimidine derivatives.

| Reaction | Reagents | Product |

| Etherification | 1. BOP, Cs₂CO₃2. Alcohol (R-OH) | 5-Alkoxy-2-isopropylpyrimidine |

The direct oxidation of the C-5 hydroxyl group of a pyrimidin-5-ol is not a commonly reported transformation. Phenolic hydroxyl groups are generally resistant to oxidation under standard conditions that would typically convert a secondary alcohol to a ketone. Stronger oxidizing conditions may lead to complex reactions, including ring-opening or degradation of the pyrimidine nucleus itself. scialert.net Studies on the oxidation of alkyl-substituted pyrimidines often show oxidation occurring on the alkyl side chain or on the ring itself rather than on a ring hydroxyl group. researchgate.net

Dehydration reactions typically involve the elimination of a water molecule from an alcohol to form an alkene. This reaction is not applicable to a phenolic hydroxyl group, such as the one in this compound, as the hydroxyl group is attached to an aromatic ring. The C-OH bond is significantly stronger than in an aliphatic alcohol, and its removal would disrupt the aromaticity of the pyrimidine ring, making the process energetically unfavorable.

Transformations Involving the Isopropyl Group (e.g., at C-2 position)

The isopropyl group at the C-2 position is an alkyl substituent and can undergo reactions typical of alkyl groups attached to aromatic systems, primarily involving the benzylic-like C-H bonds. The reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring.

Oxidation of the isopropyl group is a potential transformation. General studies on alkyl-substituted pyrimidines have shown that the alkyl side chains can be oxidized. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert an alkyl group on a pyrimidine ring into a carboxylic acid group. researchgate.net Applying this to this compound could potentially lead to the formation of 5-hydroxy-pyrimidine-2-carboxylic acid, although this specific reaction has not been detailed.

Formation of Fused Heterocyclic Systems Containing the Pyrimidine Moiety

The this compound scaffold serves as a versatile platform for the synthesis of a variety of fused heterocyclic systems. Through targeted reactions involving the pyrimidine ring's nitrogen and carbon atoms, complex polycyclic structures with significant chemical and pharmacological interest can be constructed. These derivatization strategies typically involve the introduction of appropriate functional groups onto the pyrimidine core, which then undergo intramolecular or intermolecular cyclization reactions to yield the desired fused systems.

Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a prominent scaffold in medicinal chemistry. mdpi.comnih.gov The synthesis of these derivatives from a pyrimidine precursor can be achieved through several strategic approaches, primarily by constructing the pyrrole (B145914) ring onto the existing pyrimidine moiety. benthamdirect.com

One common method involves the reaction of a 6-aminopyrimidine with various reagents. For instance, a cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones, promoted by an iodine/DMSO system, has been developed to produce pyrrolo[2,3-d]pyrimidines in high yields. nih.gov This reaction proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and ring-opening. nih.gov Another approach is a one-pot, three-component reaction of a 6-aminouracil, an arylglyoxal, and a barbituric acid derivative, which efficiently yields polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx

Alternatively, palladium-catalyzed reactions, such as the Sonogashira reaction, can be employed. This involves coupling a halogenated pyrimidine (e.g., a 5-bromo- or 5-iodopyrimidine) with a terminal alkyne, followed by a tandem cyclization to form the fused pyrrole ring. tandfonline.com Copper-catalyzed methods have also been reported as a more economical alternative to palladium. tandfonline.com To apply these methods to this compound, initial functionalization to introduce an amino group at the C6 position or a halogen at the C5 position would be a necessary prerequisite.

| Synthesis Strategy | Key Precursor (from Pyrimidine) | Key Reagents | Catalyst/Conditions | Reference |

| Cascade Annulation | 6-Aminouracil derivative | Aurones | I₂/DMSO, 100 °C | nih.gov |

| Three-Component Reaction | 6-Aminouracil derivative | Arylglyoxals, Barbituric acid | Tetrabutylammonium bromide (TBAB), Ethanol, 50 °C | scielo.org.mx |

| Sonogashira Coupling & Cyclization | 5-Halopyrimidine | Terminal alkynes | Palladium catalyst | tandfonline.com |

| Copper-Catalyzed Coupling | 5-Bromopyrimidin-4-amine | Alkynes | Cu/6-methylpicolinic acid | tandfonline.com |

| Ring Construction | 2-Amino-3-cyanofuran derivative | Guanidine (B92328) | Heat in alkanol | google.com |

Pyrano[2,3-d]pyrimidine Scaffolds

Pyrano[2,3-d]pyrimidines are another class of fused heterocycles that have attracted considerable attention. nih.gov The most prevalent method for their synthesis is a one-pot, three-component condensation reaction. nih.govnih.gov This reaction typically involves an aldehyde, an active methylene (B1212753) compound such as malononitrile (B47326), and a pyrimidine-2,4,6-trione (barbituric acid) or a related derivative like thiobarbituric acid. nih.govresearchgate.net

The reaction mechanism is understood to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid derivative to the resulting arylidene malononitrile intermediate, and subsequent cyclization. nih.govresearchgate.net A variety of catalysts have been employed to facilitate this transformation, including sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO₃H), diammonium hydrogen phosphate (B84403), and various nanoparticles, often under solvent-free or aqueous conditions. nih.govnih.gov

For the this compound scaffold to be utilized in this synthesis, it would conceptually need to be converted into a barbituric acid analogue, for example, by introducing carbonyl groups at the C4 and C6 positions.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Reference |

| Three-Component Condensation | Barbituric acid | Malononitrile | Aromatic aldehydes | SBA-Pr-SO₃H, 140 °C, solvent-free | nih.gov |

| Three-Component Condensation | Thiobarbituric acid | Malononitrile | p-Chlorobenzaldehyde | Fe₃O₄, ZnO, or Mn₃O₄ nanoparticles | nih.gov |

| Three-Component Condensation | Barbituric acid | Malononitrile | Aromatic aldehydes | Dibutylamine (DBA), aqueous ethanol, reflux | researchgate.net |

Triazolo[1,5-a]pyrimidine Derivatives

The 1,2,4-triazolo[1,5-a]pyrimidine system is a purine (B94841) isostere that has been extensively studied. nih.gov There are three primary strategies for synthesizing this fused heterocyclic system. nih.gov

Cyclocondensation: This is the most common approach and involves the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net The reaction forms the pyrimidine ring onto the existing triazole core.

Dimroth Rearrangement: This method involves the isomerization of the thermodynamically less stable nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine isomer into the more stable nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine. nih.gov This rearrangement can be induced thermally or under acidic or basic conditions. nih.gov

Oxidative Cyclization: This strategy involves the N-N bond formation via copper-catalyzed aerobic oxidative cyclization of guanidylpyrimidines. researchgate.net

To utilize the this compound scaffold, it would need to be modified into a suitable precursor for one of these routes. For instance, converting it into a 1,3-dicarbonyl equivalent would allow it to react with 3-amino-1,2,4-triazole. Alternatively, introduction of a hydrazinyl group at the C2 position could lead to the formation of a nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine intermediate, which could then undergo a Dimroth rearrangement.

| Synthesis Strategy | Key Precursors | Typical Conditions | Outcome | Reference |

| Cyclocondensation | 3-Amino-1,2,4-triazole + 1,3-Diketone | Acidic or basic catalysis | Forms pyrimidine ring | nih.govresearchgate.net |

| Isomerization | nih.govnih.govnih.govTriazolo[4,3-c]pyrimidine | Acid, base, or heat | Dimroth Rearrangement to nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine | nih.gov |

| Oxidative Cyclization | Guanidylpyrimidines | Copper catalyst, aerobic conditions | N-N bond formation | researchgate.net |

| Reaction with Ketene Dithioacetals | 5-Amino-1,2,4-triazole + Ketene dithioacetal | Methanol, Sodium methoxide | Substituted nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | researchgate.net |

Pyrazolopyrimidine Derivatives

Pyrazolopyrimidines, which are also purine analogues, are a significant class of fused heterocycles. nih.govekb.eg Their synthesis can be approached in two main ways: constructing the pyrimidine ring onto a pre-existing pyrazole (B372694) or building the pyrazole ring onto a pyrimidine.

In the first approach, a 5-aminopyrazole derivative is condensed with a 1,3-bielectrophilic compound like a β-diketone (e.g., acetylacetone) or a β-ketoester (e.g., ethyl acetoacetate). nanobioletters.comnih.gov This reaction, typically carried out in refluxing acetic acid, leads to the formation of the fused pyrimidine ring. nanobioletters.com

The alternative strategy involves starting with a functionalized pyrimidine. For example, a pyrimidine bearing a hydrazine (B178648) group can react with a suitable partner to form the pyrazole ring. Research has shown that pyrazolo[3,4-d]pyrimidines can be synthesized from 5-aminopyrazole-4-carbohydrazide derivatives, which are themselves derived from pyrazole precursors. ekb.eg However, one could envision a pathway starting from a hydrazinopyrimidine reacting with a dicarbonyl compound or its equivalent to form the fused pyrazole ring.

| Synthesis Strategy | Key Precursors | Typical Conditions | Reference |

| Pyrimidine Ring Formation | 5-Aminopyrazole + Acetylacetone | Glacial acetic acid, reflux | nanobioletters.com |

| Pyrimidine Ring Formation | 5-Aminopyrazole + Ethyl acetoacetate | Glacial acetic acid, reflux | nanobioletters.com |

| Pyrimidine Ring Formation | 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine + Enaminone | Glacial acetic acid, reflux | ekb.eg |

| Pyrazole Ring Formation | 4-Imino-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-ylamine | Isomerization in dioxane | nih.gov |

Dihydropyrimidine (B8664642) Derivatives

Dihydropyrimidines (DHPMs) and their derivatives are a well-known class of heterocyclic compounds, most famously synthesized via the Biginelli reaction. nih.govnih.gov This classical method is a one-pot, multi-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793), typically under acidic conditions. nih.govmdpi.com This reaction constructs the dihydropyrimidine ring from acyclic precursors rather than modifying a pre-existing pyrimidine ring.

While the Biginelli reaction does not directly derivatize the this compound scaffold, the formation of dihydropyrimidine derivatives from this core could be conceptually achieved through the reduction of the pyrimidine ring. Standard catalytic hydrogenation or chemical reduction methods could potentially reduce one of the double bonds in the pyrimidine ring of this compound or its derivatives to yield the corresponding dihydropyrimidines. However, the Biginelli reaction remains the most documented and versatile method for accessing the broader class of dihydropyrimidinone (DHPM) compounds. hilarispublisher.com

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Reference |

| Biginelli Reaction | Aldehyde (e.g., Benzaldehyde) | β-Ketoester (e.g., Ethyl acetoacetate) | Urea or Thiourea | Acid (e.g., HCl) | nih.govmdpi.com |

| Two-Step Synthesis | Tetrahydropyrimidine (B8763341) intermediate | Substituted alkyl/benzyl group | Reflux in alcohol | proquest.com | |

| Alternative Condensation | Enone | Protected urea or thiourea | Neutral conditions, then deprotection with HCl | nih.gov |

Pyrimidinone and Pyrimidinetrione Derivatives

The term "pyrimidinone" describes a pyrimidine ring containing at least one carbonyl group. This compound exists in tautomeric equilibrium with its keto form, 2-isopropylpyrimidin-5(6H)-one, and is therefore already a member of the pyrimidinone class. Further derivatization can lead to pyrimidinedione and pyrimidinetrione scaffolds.

The synthesis of pyrimidinediones often involves variations of the Biginelli reaction or related cyclocondensations. For example, reacting aryl methylene derivatives or chalcones with thiourea in the presence of a base can yield pyrimidine-2-thione derivatives, which are precursors to pyrimidinones. juniperpublishers.comjuniperpublishers.com The construction of the pyrimidine ring from non-heterocyclic precursors, such as the condensation of an amidine, urea, or thiourea with a 1,3-bifunctional three-carbon fragment, is a widely used method for building pyrimidinone rings. bu.edu.egrsc.org

To create pyrimidinedione or -trione derivatives from the this compound scaffold, one would need to introduce additional carbonyl functionalities at the C4 and/or C6 positions. This could potentially be achieved through oxidation of a suitably reduced precursor, such as a tetrahydropyrimidine derivative, or through a more complex multi-step synthetic sequence involving functional group interconversions on the pyrimidine ring.

| Product Class | Synthetic Approach | Key Precursors | Conditions | Reference |

| Pyrimidinone | Cyclocondensation | Chalcones + Thiourea | KOH, Ethanol, Microwave | juniperpublishers.comjuniperpublishers.com |

| Pyrimidinone | Ring Closure | Amidine/Urea + 1,3-Dicarbonyl compound | Various | bu.edu.eg |

| Pyrimidinone | Bisheteroarene Synthesis | Active methylenes + Amidines/Thiourea | Water or organic solvents | rsc.org |

| Pyrimidinedione | From Chalcones | Aryl methylene derivatives + Thiourea | KOH, Ethanol, Microwave | juniperpublishers.com |

Strategies for Introducing Complex Molecular Moieties

The introduction of complex molecular moieties onto the this compound scaffold is a key step in the development of novel compounds with tailored properties. Modern synthetic strategies, particularly transition metal-catalyzed cross-coupling reactions, have proven to be powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions of the pyrimidine ring. These methods offer a high degree of control and functional group tolerance, enabling the construction of diverse and complex molecular architectures.

A primary approach to derivatization involves the initial halogenation of the this compound core, typically at the 4- and 6-positions, to create versatile coupling partners. These halogenated intermediates can then participate in a range of palladium-catalyzed cross-coupling reactions.

One of the most widely utilized methods is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrimidine with an organoboron reagent, such as a boronic acid or its ester. This reaction is highly effective for forming C-C bonds and introducing a wide variety of aryl and heteroaryl moieties. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For instance, the coupling of 4,6-dichloropyrimidines with arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst.

The Negishi coupling offers an alternative C-C bond-forming strategy, employing organozinc reagents. These reactions are known for their high reactivity and functional group tolerance. Similarly, the Sonogashira coupling enables the introduction of alkynyl groups through the reaction of a halo-pyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

For the formation of C-N bonds, the Buchwald-Hartwig amination is a prominent method. This reaction facilitates the coupling of halogenated pyrimidines with a broad range of primary and secondary amines, providing access to a diverse array of aminopyrimidine derivatives.

In addition to cross-coupling reactions, C-H activation and borylation strategies are emerging as powerful techniques for the direct functionalization of the pyrimidine core, potentially obviating the need for pre-functionalization with halogens. The Hartwig-Miyaura borylation, for example, can introduce a boryl group onto the pyrimidine ring, which can then be used in subsequent Suzuki-Miyaura couplings.

The sequential application of these cross-coupling reactions on dihalogenated this compound derivatives allows for the controlled, stepwise introduction of different complex molecular moieties, leading to the synthesis of highly functionalized and unsymmetrically substituted pyrimidine scaffolds.

Below are illustrative data tables summarizing typical conditions for these key derivatization reactions on related pyrimidine scaffolds.

Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines with Arylboronic Acids

| Entry | Dichloropyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 |

| 2 | 2-amino-4,6-dichloropyrimidine | 3-fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DME | 90 | 78 |

Table 2: Buchwald-Hartwig Amination of Chloropyrimidines

| Entry | Chloropyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4,6-dichloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 91 |

| 2 | 2-chloro-4-phenylpyrimidine | Aniline | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | t-BuOH | 95 | 84 |

Table 3: Sonogashira Coupling of Halogenated Pyrimidines

| Entry | Halogenated Pyrimidine | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 5-bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 89 |

| 2 | 2,4-dichloro-5-iodopyrimidine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 93 |

Theoretical and Mechanistic Investigations of 2 Isopropylpyrimidin 5 Ol and Its Analogs

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating the structural, electronic, and interactive properties of heterocyclic compounds like 2-isopropylpyrimidin-5-ol. These theoretical approaches provide insights that complement experimental data, guiding the design and synthesis of novel derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogs of this compound, such as pyrazolopyrimidine derivatives, docking simulations are frequently employed to understand their interaction with biological targets, particularly protein kinases. nih.govmdpi.com

In these simulations, the pyrimidine (B1678525) core often acts as a scaffold, positioning key functional groups to interact with the active site of a receptor. For instance, studies on pyrazolopyrimidine analogs targeting the epidermal growth factor receptor (EGFR) have shown that the pyrimidine ring system fits into the ATP binding site. mdpi.com The simulations reveal crucial hydrogen bonding interactions, often involving the nitrogen atoms of the pyrimidine ring and amino acid residues like MET-A-769. mdpi.com Computer-aided docking screenings have been successfully conducted on series of pyrazolopyrimidine derivatives to identify potential inhibitors for various biological targets. nih.govnih.gov The results of these screenings are typically ranked based on their calculated binding affinities, with lower energy values indicating a more favorable interaction. nih.govnih.gov

Table 1: Example Molecular Docking Scores for Pyrazolopyrimidine Analogs against Various Receptors

| Compound Analog | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

| Analog 23 | Wolbachia Receptor (7ESX) | -10.2 |

| Analog 14 | Wolbachia Receptor (6EEZ) | -9.0 |

| Analog 29 | Wolbachia Receptor (3F4R) | -8.0 |

| Analog 26 | Wolbachia Receptor (6W9O) | -7.7 |

| Data sourced from a study on pyrazolopyrimidine derivatives as anti-filarial agents. nih.gov |

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of the pyrimidine ring system reveals a high degree of flexibility. Quantum-chemical studies have demonstrated that the pyrimidine rings in nucleobases like uracil (B121893) and cytosine possess significant conformational flexibility. researchgate.net The transition from a planar equilibrium conformation to a non-planar "sofa" configuration can occur with an energy increase of less than 1.5 kcal/mol. researchgate.net This suggests that at room temperature, a notable fraction of pyrimidine-based molecules exist in a non-planar structure. researchgate.net

For substituted pyrimidines, the substituents can influence the preferred conformation and the energy barriers between different states. In pyrazolo[3,4-d]pyrimidine derivatives, two distinct conformations have been identified in different polymorphic forms, indicating that subtle changes in the crystal packing can favor different molecular shapes. mdpi.com Potential energy simulations, performed by systematically rotating specific bonds, help to map the energy landscape and identify the most stable conformations. mdpi.com These studies show that the energy difference between the least and most stable conformations can be relatively small, on the order of 1-2 kJ/mol, highlighting the dynamic nature of these molecules. mdpi.com

Computational models are extensively used to predict the binding affinity between a ligand, such as a this compound analog, and its protein target. nih.gov These predictions are crucial in virtual screening campaigns to prioritize compounds for synthesis and experimental testing. arxiv.org Methods like support vector machines (SVM) and random forest (RF) can be trained on large datasets of known ligand-protein interactions to create predictive models. nih.gov

For pyrazolopyrimidine analogs, quantitative structure-activity relationship (QSAR) models have been developed to correlate structural features with biological activity. A 3-D QSAR model for a series of pyrazolopyrimidine derivatives showed a high correlation coefficient (R² = 0.9425), indicating its strong predictive power. nih.gov Furthermore, Molecular Dynamics (MD) simulations can provide a more detailed picture of the stability of a ligand-protein complex over time and allow for the calculation of binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.govresearchgate.net For example, the estimated binding free energy for a potent pyrazolopyrimidine analog with its target was calculated to be -60.6552 kcal/mol, signifying a very stable complex. nih.gov

Spectroscopic and Structural Elucidation Studies (e.g., NMR, HRMS, X-ray Diffraction)

The definitive characterization of this compound and its analogs relies on a combination of spectroscopic and crystallographic techniques. These methods provide unambiguous information about molecular structure, connectivity, and conformation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. For pyrazolo-pyrimidinone derivatives, ES-HRMS (Electrospray High-Resolution Mass Spectrometry) has been used to confirm the calculated mass of synthesized molecules, providing strong evidence of their identity. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. nih.gov For pyrimidine derivatives, ¹H and ¹³C NMR spectra provide characteristic signals for the protons and carbons of the heterocyclic ring and its substituents. nih.gov Two-dimensional NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete and unambiguous assignment of all signals, especially in complex substituted pyrimidines. core.ac.uk In studies of pyrazolo[3,4-d]pyrimidines, these techniques allowed for the complete assignment of the ¹H and ¹³C spectra for over twenty different analogs. core.ac.uk

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrimidine Ring

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine H-6 | ~7.50 (singlet) | N/A |

| Pyrimidine C-2 | N/A | ~155-160 |

| Pyrimidine C-4 (C=O) | N/A | ~160 |

| Pyrimidine C-5 | N/A | ~100-110 |

| Pyrimidine C-6 | N/A | ~140-150 |

| Values are approximate and based on data for related pyrimidine-2,4-dione structures. nih.gov |

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com The structures of numerous pyrimidine and pyrazolopyrimidine derivatives have been confirmed by this method. mdpi.comresearchgate.net X-ray analysis allows for the direct observation of molecular conformation and the hydrogen-bonding networks that define the crystal packing. nih.govnih.gov For example, the X-ray structure of diastereomeric dihydroquinazolinones derived from a pyrimidine-like core revealed distinct propeller-like and hairpin conformations. nih.gov

Investigation of Protonation States and Tautomeric Forms

Hydroxypyrimidines, including this compound, can exist in different protonation states and tautomeric forms, which can significantly impact their chemical reactivity and biological function. The pyrimidine ring contains basic nitrogen atoms that can be protonated. NMR studies on 2,4,6-pyrimidinetriamine have shown that protonation can occur not only at the ring nitrogen (N1) but also at the carbon C5 position, leading to a stable cationic sigma-complex. nih.gov Computational studies on pyrimidine and its amino derivatives have calculated the proton affinity for various sites, confirming that the ring nitrogens are generally the most basic positions. acs.org

Tautomerism, the migration of a proton, is a key feature of hydroxypyrimidines. The hydroxyl group at the C5 position of this compound can exist in equilibrium with its keto tautomer, 2-isopropylpyrimidin-5(4H)-one. While derivatives of 4-hydroxypyrimidine (B43898) show a strong preference for the keto tautomer in the solid state, both forms can be present in solution. nih.gov The study of 2-amino-5,6-dimethyl-4-hydroxypyrimidine revealed the isolation of two different crystalline forms: one containing only the 1H-keto tautomer and another containing a 1:1 ratio of both the 1H-keto and 3H-keto tautomers. nih.gov The interconversion between tautomeric forms is crucial for the function of many biological pyrimidines, such as in the base pairing of DNA. nih.gov Theoretical studies on pyrimidin-2(1H)-one have investigated the energy barriers for the conversion to its pyrimidin-2-ol tautomer, showing that the process is more favorable when mediated by solvent molecules. tandfonline.com

Mechanistic Insights into Chemical Reactions

Understanding the mechanisms of chemical reactions involving pyrimidines is fundamental to the synthesis of new analogs. A common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, an analog of the pyrimidine core, is through the condensation reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov

In this reaction mechanism, the 5-aminopyrazole acts as a nucleophile. The reaction typically proceeds via the following steps:

Nucleophilic Attack: The primary amino group of the 5-aminopyrazole attacks one of the carbonyl carbons of the β-dicarbonyl compound.

Intermediate Formation: This attack forms a tetrahedral intermediate, which then eliminates a molecule of water to form an enamine or imine intermediate.

Intramolecular Cyclization: The secondary amine within the pyrazole (B372694) ring then performs an intramolecular nucleophilic attack on the second carbonyl group.

Dehydration: A final dehydration step occurs, leading to the formation of the fused aromatic pyrimidine ring.

This cyclocondensation reaction is often carried out under acidic or basic conditions to facilitate the various proton transfer and elimination steps. nih.gov Variations of this strategy, such as one-pot methodologies involving aminopyrazoles and enaminones, have been developed to efficiently synthesize a diverse range of substituted pyrazolo[1,5-a]pyrimidines. nih.gov

Asymmetric Autocatalysis and Amplification of Chirality in Pyrimidyl Alkanols

Asymmetric autocatalysis is a remarkable chemical process where a chiral product also acts as a catalyst for its own formation, leading to the preferential production of a single enantiomer. Pyrimidyl alkanols, such as this compound, are central to the study of this phenomenon, particularly in the context of the Soai reaction. This reaction involves the enantioselective addition of diisopropylzinc (B128070) to a pyrimidine-5-carbaldehyde. The resulting chiral pyrimidyl alkanol product serves as a highly efficient asymmetric autocatalyst, accelerating its own production with the same absolute configuration. nih.govnih.gov This process is not merely a self-replication of a chiral molecule; it is characterized by a significant amplification of enantiomeric excess (ee). nih.govnih.gov

A key feature of the asymmetric autocatalysis of pyrimidyl alkanols is the profound amplification of enantiomeric excess. acs.org Research has demonstrated that an initial, extremely low enantiomeric excess of approximately 0.00005% can be amplified to over 99.5% ee. nih.govnih.govacs.org This means the initial slight majority enantiomer is automultiplied by a factor of roughly 630,000, while the minor enantiomer's multiplication is suppressed. nih.govacs.org

| Initial Enantiomeric Excess (ee) | Final Enantiomeric Excess (ee) | Reference |

|---|---|---|

| ~0.00005% | >99.5% | nih.govnih.govacs.org |

The asymmetric autocatalysis of pyrimidyl alkanols can be initiated, or "triggered," by a wide variety of external chiral sources, even those possessing very low enantiomeric excess or no catalytic activity themselves. acs.org This high sensitivity allows the reaction to function as a powerful tool for detecting and amplifying chirality. nih.govacs.org The absolute configuration of the resulting highly enantioenriched pyrimidyl alkanol corresponds to that of the chiral initiator. nih.govacs.org

A diverse range of substances and physical phenomena have been shown to act as effective chiral triggers:

Chiral Organic Molecules: Compounds such as alcohols, amino acids, and even cryptochiral hydrocarbons (where chirality is not obvious) can initiate the reaction. nih.govacs.org Monosubstituted [2.2]paracyclophanes with planar chirality have also been used to induce the reaction, yielding pyrimidyl alkanol with up to 97% ee. nih.gov

Heterogeneous Chiral Materials: Solid chiral materials, including inorganic crystals like quartz, sodium chlorate, and cinnabar, can trigger the autocatalysis. nih.govnih.govaip.org Helical silica (B1680970) has also been employed successfully. acs.org

Chiral Crystals of Achiral Compounds: Even achiral organic compounds that crystallize into a chiral structure (a phenomenon known as spontaneous resolution) can act as initiators. nih.govnih.gov For example, chiral crystals of the achiral nucleobase cytosine have been used as triggers. aip.org

Physical Chiral Sources: Circularly polarized light (CPL) can induce a small enantiomeric imbalance, which is then significantly amplified by the autocatalytic process. nih.govaip.org

Isotopic Chirality: The reaction is sensitive enough to be triggered by the subtle chirality arising from isotopic substitution (e.g., D/H, ¹³C/¹²C). nih.govacs.org

| Trigger Category | Specific Example | Reference |

|---|---|---|

| Organic Molecules | Amino Acids, Alcohols | nih.govacs.org |

| [2.2]paracyclophanes | nih.gov | |

| Inorganic Crystals | Quartz, Cinnabar | nih.govnih.gov |

| Crystals of Achiral Compounds | Cytosine | aip.org |

| Physical Phenomena | Circularly Polarized Light (CPL) | nih.gov |

| Isotopic Substitution | ¹³C/¹²C | nih.govacs.org |

The asymmetric autocatalysis of pyrimidyl alkanols provides a direct and powerful method for correlating a nascent source of chirality with a highly enantioenriched chemical product. acs.org This process is considered a viable model for understanding the chemical evolution that could have led to biological homochirality from an initial, very weak chiral influence. acs.org By using this reaction, proposed origins of chirality, such as the influence of CPL or the presence of chiral minerals, can be chemically tested by observing if they can trigger the formation of a nearly enantiopure product. nih.govacs.org

The reaction can even achieve spontaneous absolute asymmetric synthesis, where an enantioenriched product is formed without the deliberate addition of any chiral substance. aip.org This is thought to arise from a statistical fluctuation in the initial ratio of enantiomers formed, creating a tiny imbalance that is then locked in and amplified by the autocatalytic cycle. acs.org The result is the formation of either the (S) or (R) enantiomer with a stochastic distribution over multiple experiments, demonstrating a chemical example of symmetry breaking. acs.orgaip.org This powerful amplification system shows how a minute, localized chiral bias could be scaled up to produce a significant quantity of an enantioenriched compound. nih.govacs.org

Molecular Targets and Pathways Exploration

Information regarding specific molecular targets and signaling pathways for this compound and related pyrimidyl alkanols, outside the context of their well-documented role in asymmetric autocatalysis, is not extensively available in the reviewed scientific literature. The primary focus of research on these compounds has been their unique catalytic properties and their application to fundamental questions about the origin of chirality. While the broader class of pyrimidine derivatives is known to interact with a wide array of biological targets and pathways, often leading to applications in medicine, these specific disease-related mechanisms are beyond the scope of this discussion.

Advanced Research Applications and Design Principles of 2 Isopropylpyrimidin 5 Ol Scaffolds

Role as Versatile Building Blocks in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. These blocks are fundamental in medicinal chemistry, organic chemistry, and materials science. The 2-Isopropylpyrimidin-5-ol scaffold, with its distinct functional handles, exemplifies a versatile building block, readily participating in a variety of chemical reactions to generate diverse and complex molecular entities.

The inherent reactivity of the pyrimidine (B1678525) ring system, combined with the specific substituents of this compound, allows for its incorporation into larger, more intricate molecular structures. Cycloaddition reactions, for example, are of significant importance in the synthesis of complex carbo- and heterocyclic products and are well-suited for creating novel molecular frameworks from building blocks like pyrimidines. nih.gov The hydroxyl group can act as a nucleophile or be converted into a leaving group, facilitating coupling reactions, while the nitrogen atoms in the pyrimidine ring can be targeted for alkylation or other modifications. These strategic transformations enable chemists to construct elaborate molecules, including polycyclic systems and macrocycles, where the pyrimidine core serves as a key structural element.

The this compound structure is not merely a static component but a reactive intermediate ripe for further chemical evolution. The functional groups on the scaffold are gateways to a multitude of subsequent reactions.

Table 1: Potential Chemical Transformations of the this compound Scaffold

| Functional Group | Potential Transformation | Resulting Structure |

|---|---|---|

| 5-hydroxyl (-OH) | Etherification (e.g., Williamson ether synthesis) | Alkoxy-substituted pyrimidine |

| 5-hydroxyl (-OH) | Esterification | Pyrimidinyl ester |

| 5-hydroxyl (-OH) | Conversion to triflate (-OTf) | Activated precursor for cross-coupling |

| Pyrimidine Nitrogens | N-alkylation | N-substituted pyrimidinium salt |

These transformations convert the initial scaffold into a variety of derivatives, each with unique properties and the potential for further synthetic elaboration. For instance, conversion of the hydroxyl group to a triflate creates an excellent electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position. This modular approach is a cornerstone of modern synthetic chemistry, enabling the rapid generation of libraries of related compounds.

Scaffold-Based Drug Discovery and Design (Theoretical and Structural Aspects)

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to a range of different biological targets. mdpi.com Pyrimidine and its fused heterocyclic derivatives, such as thiazolo[4,5-d]pyrimidines, are considered privileged scaffolds due to their structural resemblance to endogenous purines like adenine (B156593) and guanine. nih.govresearchgate.net This pre-validated biological relevance makes the this compound scaffold an attractive starting point for rational drug design. nih.gov

Scaffold hopping, or lead hopping, is a computational and synthetic strategy used to identify structurally novel compounds by modifying the central core of a known active molecule while retaining its key binding features (pharmacophore). researchgate.netnih.gov This approach is used to discover new intellectual property, improve physicochemical properties, or overcome target resistance. researchgate.netmdpi.com Starting with a this compound-based molecule, a scaffold hopping strategy might involve replacing the pyrimidine core with a bioisosteric equivalent, such as a pyrazolo[3,4-d]pyrimidine, a thieno[3,2-d]pyrimidine, or another heterocyclic system. mdpi.comnih.gov The objective is to maintain the spatial orientation of the key functional groups—in this case, the isopropyl group and the oxygen at position 5—while exploring novel core structures. This can lead to the discovery of compounds with entirely different chemical backbones but similar functional characteristics. researchgate.net

Key aspects investigated in SAR studies of pyrimidine scaffolds include:

Substitution at C2: The identity of the group at the 2-position (e.g., the isopropyl group in this compound) can significantly impact steric and electronic properties. SAR studies would involve replacing the isopropyl group with other alkyl, aryl, or amino groups to probe the effect of size, lipophilicity, and hydrogen bonding capacity.

Substitution at C4/C6: Modifications at the C4 and C6 positions of the pyrimidine ring are common strategies. Introducing different substituents here can alter the molecule's shape, polarity, and interactions with its environment.

Substitution at C5: The hydroxyl group at the C5 position is a key functional handle. SAR studies would involve converting it to ethers, esters, or replacing it entirely with other groups (e.g., amines, halogens) to determine the importance of the hydrogen bond donor/acceptor capability at this position. researchgate.net

These systematic modifications allow researchers to build a comprehensive understanding of how the molecular architecture of pyrimidine derivatives governs their physicochemical and interactive properties, providing a rational basis for the design of new molecules with desired characteristics.

Design of Novel Pyrimidine-Based Small Molecules

The design of novel small molecules based on the this compound scaffold is guided by the principles of medicinal chemistry, including structure-activity relationship (SAR) studies, bioisosteric replacement, and scaffold hopping. The pyrimidine ring itself is considered a "privileged structure" due to its ability to interact with multiple biological targets.

Key Design Principles:

Hydrogen Bonding: The hydroxyl group at the 5-position and the nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.

Lipophilicity and Steric Bulk: The isopropyl group at the 2-position provides a degree of lipophilicity and steric bulk, which can influence the compound's pharmacokinetic properties, including membrane permeability and metabolic stability. This group can be crucial for fitting into specific hydrophobic pockets of target proteins.

Aromatic Interactions: The pyrimidine ring can engage in π-π stacking or other non-covalent interactions with aromatic amino acid residues in a protein's active site.

Functionalization: The scaffold allows for further functionalization at other positions of the pyrimidine ring (e.g., positions 4 and 6) to modulate activity, selectivity, and physicochemical properties.

Detailed Research Findings:

While specific research on this compound is limited, studies on analogous 2-substituted and 5-substituted pyrimidines provide valuable insights. For instance, various 2-substituted pyrimidine derivatives have been synthesized and evaluated for their pharmacological activities, including analgesic and CNS depressant effects researchgate.net. The design of these molecules often involves modifying the substituents at different positions to optimize their interaction with specific biological targets.

Furthermore, the 5-position of the pyrimidine ring is a common site for modification in the development of various therapeutic agents. For example, 5-substituted pyrimidine nucleosides have been synthesized and studied for their potential antiviral activities nih.gov. These studies highlight the importance of the substituent at the 5-position for biological activity.

The following table illustrates the design of various pyrimidine-based small molecules and their targeted biological activities, providing a framework for the potential applications of this compound derivatives.

| Scaffold/Derivative | Substituents | Targeted Biological Activity | Design Rationale |

| Pyrazolo[4,3-d]pyrimidine | 3-isopropyl, 5-hydroxyalkylamines | Cyclin-dependent kinase (CDK) inhibition | Bioisosteric replacement of purine (B94841) ring; targeting the ATP-binding site of CDKs. |

| 2-Substituted-4-heteroaryl-pyrimidines | Various heteroaryls at C4 | Protein kinase inhibition | Exploration of SAR at the C4 position to achieve selectivity for specific kinases. |

| 5-Aminopyrimidines | Di- and tri-substituted | Antioxidant | Modulation of electronic properties to enhance free radical scavenging. |

Investigation of Pyrimidinol Derivatives in Material Science Applications

The unique electronic and photophysical properties of the pyrimidine core have led to its investigation in the field of material science. Pyrimidinol derivatives, including those with structures analogous to this compound, are being explored for their potential use in organic electronics and sensor technology.

The incorporation of nitrogen atoms into an aromatic ring, as seen in pyrimidinols, can lead to compounds with interesting photophysical properties. These properties can be tuned by modifying the substituents on the pyrimidine ring. For example, pyrimidine derivatives have been shown to exhibit fluorescence and have been investigated as components in organic light-emitting diodes (OLEDs) and as optical sensors researchgate.net.

The design of pyrimidine-based materials often focuses on creating donor-π-acceptor (D-π-A) systems to achieve desired electronic and optical properties. In such systems, the electron-rich pyrimidine ring can act as a component of the π-conjugated bridge or as the acceptor moiety, depending on the other substituents. The hydroxyl group in a pyrimidinol could potentially be used as a handle for further functionalization to attach other molecular components.

While specific applications of this compound in material science are not yet widely reported, the general properties of pyrimidinol derivatives suggest potential for future exploration in this area.

Emerging Research Directions for this compound (Future Perspectives)

The this compound scaffold represents a promising starting point for the development of novel molecules with diverse applications. Future research is likely to focus on several key areas: